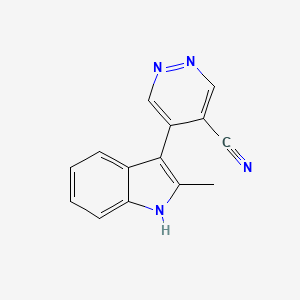

5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile

Description

Properties

IUPAC Name |

5-(2-methyl-1H-indol-3-yl)pyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-9-14(11-4-2-3-5-13(11)18-9)12-8-17-16-7-10(12)6-15/h2-5,7-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXBODACIXZJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=CN=NC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30843609 | |

| Record name | 5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30843609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919785-68-5 | |

| Record name | 5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30843609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile typically involves the construction of the indole and pyridazine rings followed by their fusion. One common method involves the reaction of 2-methylindole with a suitable pyridazine precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated products, and substitution may yield various substituted derivatives .

Scientific Research Applications

5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The pyridazine ring may also contribute to the compound’s overall biological activity by interacting with different molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s pyridazine ring distinguishes it from analogs with alternative heterocycles:

- Pyridine Derivatives: The compound 5-(5-Chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)pyridine-3-carbonitrile () replaces pyridazine with pyridine. This structural difference influences electronic properties and hydrogen bonding. The pyridine derivative exhibits O—H···O and N—H···N interactions, stabilizing its monoclinic crystal lattice (P21/n, a = 16.0673 Å, b = 7.4804 Å, c = 17.0159 Å) .

- Pyran Derivatives : 4-(5′-Substituted indol-3′-yl)-6-aryl-4H-pyran-3-carbonitriles () feature a pyran ring instead of pyridazine. These compounds demonstrate antimicrobial and antitumor activities, suggesting that core heterocycle choice significantly impacts bioactivity .

Substituent Effects

- Cyano Group Positioning: The cyano group at position 4 in the target compound contrasts with analogs like 5-amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (), where the cyano group is part of a pyrazole ring. Such variations alter reactivity and intermolecular interactions .

- Indole Substitution : The 2-methylindole group is shared with USP Zolmitriptan RS (), a tetrahydrobenzo[a]pyrrole derivative used in pharmaceuticals. This highlights the indole moiety’s role in drug design, though the target compound’s pyridazine core may confer distinct pharmacokinetic properties .

Crystallographic and Hydrogen-Bonding Patterns

Hydrogen bonding and crystal packing are critical for stability and solubility:

- The pyridine derivative in forms intra- and intermolecular hydrogen bonds (O—H···O, N—H···N), contributing to its high melting point (>320°C). Similar analysis using graph set theory () could elucidate the target compound’s packing .

- In contrast, Farydak® (panobinostat lactate) (), which includes a 2-methylindole-ethylamine group, adopts a non-planar conformation due to lactone ring puckering, as described by Cremer and Pople’s coordinates .

Data Table: Key Parameters of Compared Compounds

*Data inferred from analogs; exact parameters require further study.

Biological Activity

5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available indole derivatives. The process includes:

- Formation of Indole Derivative : The initial step usually involves the synthesis of a substituted indole.

- Pyridazine Formation : The indole derivative is then reacted with pyridazine derivatives under controlled conditions to form the target compound.

- Carbonitrile Group Introduction : The final step incorporates the carbonitrile group, enhancing the compound's biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines, demonstrating cytotoxic effects at low micromolar concentrations. The mechanism of action appears to involve the induction of non-apoptotic cell death pathways such as methuosis, characterized by cellular vacuolization and loss of membrane integrity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.1 - 0.5 | Methuosis |

| 5-(2-Methyl-1H-indol-3-yl)pyridazine derivative | A549 | 0.2 - 0.6 | Microtubule disruption |

| Other related compounds | Various | Varies | Apoptosis |

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications at the indole and pyridazine positions significantly affect biological activity. For instance, alkyl substitutions at the 2-position of indole enhance methuosis-inducing properties, while certain substitutions can redirect cytotoxicity towards microtubule disruption .

Key Findings:

- Indole Substitution : Methyl and ethyl groups at the 2-position increase potency.

- Pyridazine Modifications : Variations in the carbonitrile group influence selectivity and efficacy against specific cancer types.

Study on Antimicrobial Activity

In addition to anticancer properties, derivatives of 5-(2-Methyl-1H-indol-3-yl)pyridazine have been evaluated for antimicrobial activity. A series of compounds were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .

Clinical Relevance

The potential for these compounds in clinical settings is underscored by their ability to target multiple pathways involved in cancer progression and microbial resistance, suggesting that further development could lead to effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.